2-(2-Pentoxy)-1-nitrobenzene
Description
2-(2-Pentoxy)-1-nitrobenzene is a nitroaromatic compound featuring a pentoxy (C₅H₁₁O) substituent at the 2-position and a nitro group (-NO₂) at the 1-position of the benzene ring. The pentoxy chain introduces steric bulk and lipophilicity, distinguishing it from simpler nitroaromatics like nitrobenzene or nitrophenoxy derivatives with shorter alkoxy groups. Such compounds are typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions, leveraging the reactivity of nitro groups and leaving groups (e.g., halides) on the aromatic ring .
Properties
CAS No. |
640767-48-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-nitro-2-pentan-2-yloxybenzene |
InChI |
InChI=1S/C11H15NO3/c1-3-6-9(2)15-11-8-5-4-7-10(11)12(13)14/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
BLHZMDGPROINIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
Nitrobenzene derivatives often exhibit distinct packing behaviors due to π–π interactions and steric effects. For example:
- 1-Nitrobenzene (as a crystalline sponge guest) forms a compact structure with a unit cell volume of 13.8 × 16.6 × 26.1 ų (P1 space group) and π–π stacking (centroid distance: 3.663 Å), leading to smaller pore sizes .
- 2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1) lacks crystallographic data but shares the nitro-phenoxy motif, where the aldehyde group may influence intermolecular hydrogen bonding .
- 2-(Benzyloxy)-1-bromo-3-nitrobenzene features a benzyloxy group, which introduces greater steric hindrance and aromaticity compared to the linear pentoxy chain in the target compound .
Inference for 2-(2-Pentoxy)-1-nitrobenzene : The pentoxy chain likely disrupts π–π interactions, increasing unit cell dimensions and reducing crystallinity compared to 1-nitrobenzene.
Physical and Chemical Properties
Key Observations :
- The pentoxy chain enhances lipophilicity, improving solubility in non-polar solvents compared to nitrobenzene.
- The nitro group confers thermal stability but may render the compound sensitive to reducing agents.
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